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molecular formula C13H18INO B1316040 1-(2-(4-Iodophenoxy)ethyl)piperidine CAS No. 103808-68-0

1-(2-(4-Iodophenoxy)ethyl)piperidine

Cat. No. B1316040
M. Wt: 331.19 g/mol
InChI Key: OADCVVWLHQWRPD-UHFFFAOYSA-N
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Patent
US07329654B2

Procedure details

1-[2-(4-Iodo-phenoxy)-ethyl]-piperidine (150 mg, 0.453 mmol) was dissolved in THF and cooled to −78° C. To the reaction mixture was then added n-butyl lithium (2M solution in pentane, 226 μl), slowly over 5 min. The reaction mixture was stirred for 1 h at −78° C. In a separate flask, 2,8-bis-(tert-butyl-dimethyl-silyloxy)-11,12-dihydro-5H-6,13-dioxa-benzo[3,4]cyclohepta[1,2-a]naphthalen-5-ol (28 mg, 0.053 mmol)) was dissolved in THF (1 mL) and added to the reaction mixture containing the 1-[2-(4-Iodo-phenoxy)-ethyl]-piperidine and n-butyl lithium, slowly over 5 min. The reaction mixture was stirred for additional 1 hr. The reaction mixture was quenched by MeOH (0.5 mL), treated with a saturated solution of ammonium chloride (30 mL) and then diluted with diethyl ether (25 mL). The organic layer was separated and washed with brine (15 mL). The organic layer was dried over anhydrous Na2SO4, filtered and the solvent evaporated to yield a crude oil. The crude oil was diluted with toluene (30 mL) and 1 N HCl (6.0 mL) and then stirred for 30 min at room temperature. The reaction mixture was diluted with EtOAc (20 mL) and the organic layer was washed twice with water (20 ml) and with a saturated solution of NaHCO3 (10 ml). The organic layer was separated, dried over anhydrous Na2SO4, filtered and evaporated to yield 1-(2-{4-[2,8-Bis-(tert-butyl-dimethyl-silyloxy)-11,12-dihydro-5H-6,13-dioxa-benzo[3,4]cyclohepta[1,2-a]naphthalen-5-yl]-phenoxy}-ethyl)piperidine as an oil.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
226 μL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][CH2:8][N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.C([Li])CCC.[C:22]([Si:26]([CH3:57])([CH3:56])[O:27][C:28]1[CH:55]=[CH:54][C:31]2[C:32]3[CH:41](O)[O:40][C:39]4[C:34](=[CH:35][CH:36]=[C:37]([O:43][Si:44]([C:47]([CH3:50])([CH3:49])[CH3:48])([CH3:46])[CH3:45])[CH:38]=4)[C:33]=3[CH2:51][CH2:52][O:53][C:30]=2[CH:29]=1)([CH3:25])([CH3:24])[CH3:23]>C1COCC1.C1(C)C=CC=CC=1.Cl.CCOC(C)=O>[C:22]([Si:26]([CH3:56])([CH3:57])[O:27][C:28]1[CH:55]=[CH:54][C:31]2[C:32]3[CH:41]([C:2]4[CH:16]=[CH:15][C:5]([O:6][CH2:7][CH2:8][N:9]5[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]5)=[CH:4][CH:3]=4)[O:40][C:39]4[C:34](=[CH:35][CH:36]=[C:37]([O:43][Si:44]([C:47]([CH3:48])([CH3:49])[CH3:50])([CH3:45])[CH3:46])[CH:38]=4)[C:33]=3[CH2:51][CH2:52][O:53][C:30]=2[CH:29]=1)([CH3:23])([CH3:24])[CH3:25]

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
IC1=CC=C(OCCN2CCCCC2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
226 μL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
28 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3O)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(OCCN2CCCCC2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction mixture
WAIT
Type
WAIT
Details
slowly over 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for additional 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by MeOH (0.5 mL)
ADDITION
Type
ADDITION
Details
treated with a saturated solution of ammonium chloride (30 mL)
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to yield a crude oil
STIRRING
Type
STIRRING
Details
stirred for 30 min at room temperature
Duration
30 min
WASH
Type
WASH
Details
the organic layer was washed twice with water (20 ml) and with a saturated solution of NaHCO3 (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3C3=CC=C(OCCN4CCCCC4)C=C3)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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